N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide
Description
N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is a synthetic compound characterized by a central 2,4,6-trioxo-1,3-diazinan-5-ylidene (trioxo-diazinan) scaffold. This moiety is conjugated to a phenoxy-acetamide backbone and an N-phenyl substituent. The trioxo-diazinan core confers unique electronic properties due to its three keto groups, which may enhance hydrogen bonding and polar interactions compared to simpler heterocyclic systems like thiazolidinediones (TZDs).
Properties
CAS No. |
6160-29-8 |
|---|---|
Molecular Formula |
C19H15N3O5 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H15N3O5/c23-16(20-13-4-2-1-3-5-13)11-27-14-8-6-12(7-9-14)10-15-17(24)21-19(26)22-18(15)25/h1-10H,11H2,(H,20,23)(H2,21,22,24,25,26) |
InChI Key |
SAQXREAMMIWALC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of phenylacetic acid with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 2,4,6-trioxo-1,3-diazinan-5-ylidene to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following compounds share structural similarities with the target molecule, particularly in the heterocyclic core and phenoxy-acetamide backbone:
Thiazolidine-2,4-dione (TZD) Derivatives
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Core Structure: 2,4-Dioxothiazolidin-5-ylidene (TZD) with a methoxymethyl substituent. Activity: Inhibits nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) in LPS-induced macrophages (IC50 = 45.6 µM) .
Compound V6 (2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide) Core Structure: Unsubstituted TZD. Activity: Demonstrated hypoglycemic and hypolipidemic effects in preclinical models . Synthetic Yield: 74% with a melting point of 272–274°C .
Trioxo-diazinan Derivatives
(2Z)-2-cyano-N-methyl-2-[3-(2,4,6-trioxo-1,3-diazinan-5-ylidene)isoindol-1-ylidene]acetamide Core Structure: Trioxo-diazinan fused with an isoindole ring. Key Feature: Enhanced π-conjugation due to the isoindole moiety, which may improve binding to biological targets .
Hybrid Scaffolds
Benzylidene-TZD Derivatives (e.g., (Z)-5-(2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(5-nitro-thiazol-2-yl)acetamide) Core Structure: TZD with nitro-thiazole substituents. Activity: Anti-inflammatory activity comparable to indomethacin .
Mechanistic and Target Profile Differences
- TZD Derivatives: Primarily act as PPAR-γ agonists (e.g., antidiabetic drugs) or iNOS inhibitors .
- Trioxo-diazinan Derivatives : Hypothesized to target inflammatory pathways (e.g., COX-2 inhibition) or redox-sensitive enzymes due to their electron-deficient core .
Biological Activity
N-phenyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, particularly its anticonvulsant effects, and explores relevant research findings.
Structural Overview
The compound consists of several key structural components:
- Phenyl Group : Provides hydrophobic interactions.
- Acetamide Moiety : Contributes to the overall polarity and potential for hydrogen bonding.
- Phenoxy Group : Enhances the compound's interaction with biological targets.
- Diazinan Derivative : The presence of the 2,4,6-trioxo structure introduces significant reactivity, which may be crucial for its biological activity.
Biological Activity
Preliminary studies have indicated that this compound exhibits notable anticonvulsant properties , suggesting potential therapeutic applications in treating epilepsy. The diazinan moiety may interact with neurotransmitter systems or modulate ion channels involved in neuronal excitability .
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant effects of related compounds. For example, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in animal studies. The results indicated that certain derivatives showed significant protective effects against seizures .
Table 1: Summary of Anticonvulsant Activities
| Compound Name | Test Model | Dose (mg/kg) | Efficacy | Notes |
|---|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | 100 | Effective | Protection observed at 0.5 h |
| N-(3-chlorophenyl)-2-morpholino-acetamide | MES | 100/300 | Effective | Protection at both time points |
| N-(3-trifluoromethyl)anilides derivatives | MES | 100/300 | High efficacy | Long duration of action observed |
| N-(3-chlorophenyl)-2-(4-fluorophenyl)piperazine | PTZ | 30/100 | Moderate efficacy | Delayed onset |
The pharmacological studies confirmed that the introduction of fluorine atoms or trifluoromethyl groups was essential for enhancing anticonvulsant activity among these compounds . The structure–activity relationship (SAR) analyses highlighted the importance of specific functional groups in modulating biological activity.
The proposed mechanism of action for this compound involves:
- Interaction with Ion Channels : Potential binding to voltage-sensitive sodium channels.
- Neurotransmitter Modulation : Possible influence on GABAergic and glutamatergic systems.
Further studies utilizing molecular docking simulations are warranted to elucidate the precise interactions at the molecular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
